Cas no 941871-13-2 (N-(4-acetylphenyl)-4-ethyl(phenyl)sulfamoylbenzamide)

N-(4-acetylphenyl)-4-ethyl(phenyl)sulfamoylbenzamide is a sulfonamide-based organic compound featuring a benzamide core with an acetylphenyl and ethyl(phenyl)sulfamoyl substituent. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the sulfamoyl group enhances binding affinity to biological targets, while the acetylphenyl moiety may contribute to metabolic stability. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound is typically characterized by high purity and consistent performance in synthetic applications, ensuring reliability in research and development settings.
N-(4-acetylphenyl)-4-ethyl(phenyl)sulfamoylbenzamide structure
941871-13-2 structure
Product Name:N-(4-acetylphenyl)-4-ethyl(phenyl)sulfamoylbenzamide
CAS No:941871-13-2
MF:C23H22N2O4S
MW:422.496784687042
CID:6430552
PubChem ID:2597393
Update Time:2025-05-23

N-(4-acetylphenyl)-4-ethyl(phenyl)sulfamoylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-acetylphenyl)-4-ethyl(phenyl)sulfamoylbenzamide
    • N-(4-acetylphenyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide
    • N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide
    • AKOS024605133
    • SR-01000908577-1
    • 941871-13-2
    • F1302-0217
    • SR-01000908577
    • Benzamide, N-(4-acetylphenyl)-4-[(ethylphenylamino)sulfonyl]-
    • Inchi: 1S/C23H22N2O4S/c1-3-25(21-7-5-4-6-8-21)30(28,29)22-15-11-19(12-16-22)23(27)24-20-13-9-18(10-14-20)17(2)26/h4-16H,3H2,1-2H3,(H,24,27)
    • InChI Key: ZTVKCDWBLNTGIQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C(C)=O)C=C1)(=O)C1=CC=C(S(N(CC)C2=CC=CC=C2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 422.13002836g/mol
  • Monoisotopic Mass: 422.13002836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 681
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 91.9Ų

Experimental Properties

  • Density: 1.304±0.06 g/cm3(Predicted)
  • pka: 11.93±0.70(Predicted)

N-(4-acetylphenyl)-4-ethyl(phenyl)sulfamoylbenzamide Pricemore >>

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Additional information on N-(4-acetylphenyl)-4-ethyl(phenyl)sulfamoylbenzamide

Introduction to Compound CAS No. 941871-13-2: N-(4-acetylphenyl)-4-ethyl(phenyl)sulfamoylbenzamide

The compound CAS No. 941871-13-2, also known as N-(4-acetylphenyl)-4-ethyl(phenyl)sulfamoylbenzamide, is a complex organic molecule with a unique structure that has garnered attention in various scientific and industrial applications. This compound is characterized by its intricate molecular architecture, which includes a benzamide core, an acetylphenyl group, and a sulfamoyl substituent with an ethylphenyl moiety. Its structure not only makes it chemically interesting but also positions it as a potential candidate for advanced materials science and pharmaceutical research.

Recent studies have highlighted the importance of understanding the synthesis and properties of such compounds to unlock their full potential in diverse fields. For instance, researchers have explored the use of N-(4-acetylphenyl)-4-ethyl(phenyl)sulfamoylbenzamide in drug delivery systems due to its ability to form stable amorphous solids, which can enhance the bioavailability of active pharmaceutical ingredients (APIs). This property is particularly valuable in the development of oral medications where solubility and absorption are critical factors.

Moreover, the compound's sulfur-containing functional groups have been shown to exhibit interesting electronic properties, making it a promising candidate for applications in semiconductors and optoelectronic devices. Scientists have investigated its ability to act as a charge transport layer in organic light-emitting diodes (OLEDs), where its unique electronic configuration could potentially improve device efficiency and longevity.

In terms of synthesis, the preparation of CAS No. 941871-13-2 involves a multi-step process that typically includes nucleophilic substitution reactions and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and ecological footprint of production processes.

The compound's stability under various conditions has also been a focal point of recent research. Studies have demonstrated that N-(4-acetylphenyl)-4-ethyl(phenyl)sulfamoylbenzamide exhibits remarkable thermal stability, making it suitable for high-temperature applications such as in polymer composites or high-performance adhesives. Additionally, its resistance to photodegradation under UV light exposure has opened avenues for its use in coatings and protective films.

Beyond its material applications, this compound has shown promise in biological systems as well. Preclinical studies have indicated that it may possess anti-inflammatory properties, suggesting potential uses in therapeutic agents for conditions such as arthritis or inflammatory bowel disease. Further research is currently underway to explore its mechanism of action and safety profile for clinical applications.

In conclusion, CAS No. 941871-13-2, or N-(4-acetylphenyl)-4-ethyl(phenyl)sulfamoylbenzamide, stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application research, positions it as a key player in future innovations within materials science, pharmaceuticals, and beyond.

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